1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole
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Overview
Description
1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a thiazolyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the thiazole and triazole rings with the appropriate substituents, such as the ethoxyphenyl and methylphenyl groups, under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Due to its structural similarity to other bioactive triazoles, the compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: This compound has a similar triazole structure but different substituents, leading to distinct chemical and biological properties.
N-(4-ethoxyphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide: This compound also contains an ethoxyphenyl group but has a different core structure, resulting in unique applications and reactivity.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-4-(2-methylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-4-26-17-11-9-16(10-12-17)25-15(3)20(23-24-25)21-22-19(13-27-21)18-8-6-5-7-14(18)2/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVJLYXGKECQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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